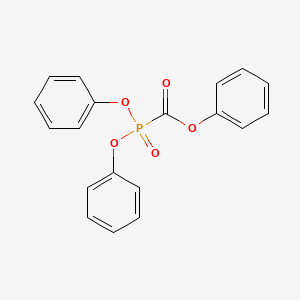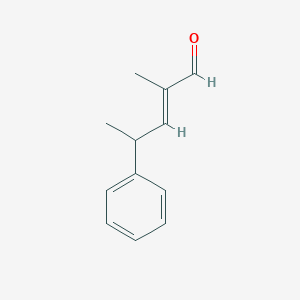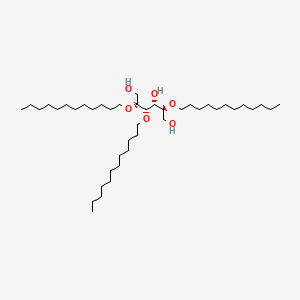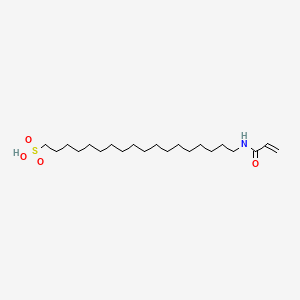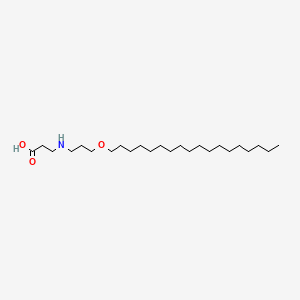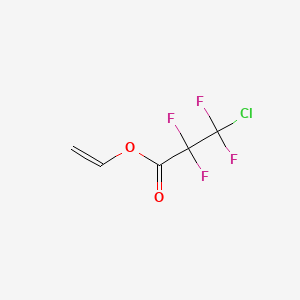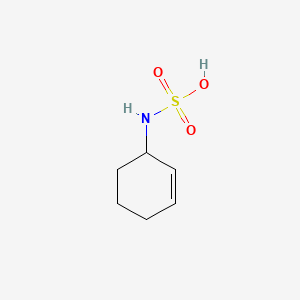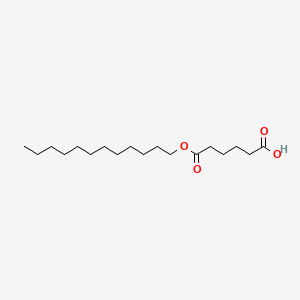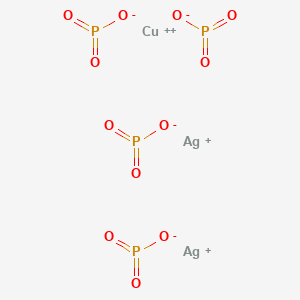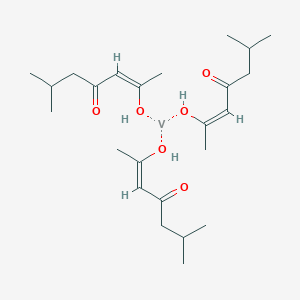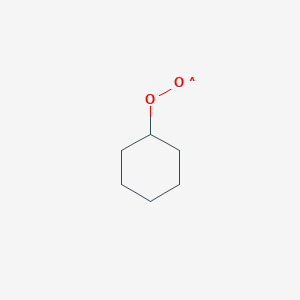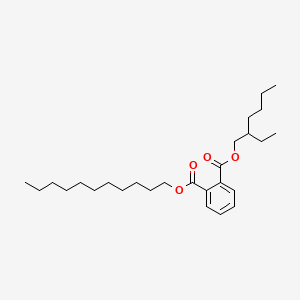
2-Ethylhexyl undecyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl undecyl phthalate is a synthetic compound belonging to the phthalate ester family. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its application in enhancing the properties of polyvinyl chloride (PVC) products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl undecyl phthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol and undecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified using industrial-scale distillation columns to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl undecyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in this compound can be hydrolyzed to produce phthalic acid and the corresponding alcohols (2-ethylhexanol and undecanol).
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Phthalic acid, 2-ethylhexanol, undecanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl undecyl phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible PVC products, which are studied for their mechanical and chemical properties.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, particularly in relation to its use in medical devices made from PVC.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-ethylhexyl undecyl phthalate involves its interaction with cellular components. As a plasticizer, it integrates into the polymer matrix of PVC, enhancing its flexibility by reducing intermolecular forces between polymer chains. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones, potentially leading to adverse health effects.
Comparison with Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Comparison: 2-Ethylhexyl undecyl phthalate is unique due to its specific combination of 2-ethylhexyl and undecyl groups, which confer distinct physical and chemical properties. Compared to other phthalates, it may offer different levels of flexibility, durability, and compatibility with various polymers. Its potential biological effects and environmental impact also vary, making it a subject of interest in toxicological studies.
Properties
CAS No. |
85391-47-5 |
|---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-O-(2-ethylhexyl) 1-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-7-9-10-11-12-13-14-17-21-30-26(28)24-19-15-16-20-25(24)27(29)31-22-23(6-3)18-8-5-2/h15-16,19-20,23H,4-14,17-18,21-22H2,1-3H3 |
InChI Key |
JCLYNTWIDKAJSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


